3-(3-Fluorophenyl)quinoline is a heterocyclic compound that combines the structural features of quinoline with a fluorinated phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and the presence of fluorine, which can enhance metabolic stability and bioactivity.
3-(3-Fluorophenyl)quinoline belongs to the class of quinoline derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The introduction of a fluorine atom at the para position of the phenyl group can significantly alter the compound's chemical properties, making it an object of interest in drug discovery and development.
The synthesis of 3-(3-Fluorophenyl)quinoline can be achieved through several methods, including:
The reaction conditions typically involve:
3-(3-Fluorophenyl)quinoline can participate in various chemical reactions, including:
Reactions are typically performed under controlled conditions to manage temperature and solvent interactions, ensuring high selectivity and yield.
The mechanism of action for compounds like 3-(3-Fluorophenyl)quinoline often involves interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity due to increased hydrophobic interactions or influence electronic properties that affect reactivity.
Relevant data on solubility and stability should be referenced from experimental studies specific to this compound.
3-(3-Fluorophenyl)quinoline has several potential applications in scientific research:
Quinoline, a privileged bicyclic nitrogen heterocycle formed by fusing benzene with pyridine, represents a cornerstone scaffold in medicinal chemistry. Its unique structural features—including a planar aromatic system, basic nitrogen atom, and capacity for diverse substitution patterns—enable versatile interactions with biological targets. The intrinsic properties of the quinoline nucleus facilitate π-π stacking with biomolecular aromatic systems, hydrogen bonding via the nitrogen atom, and hydrophobic interactions through its aromatic rings. This versatility has cemented quinoline's status as an indispensable pharmacophore for drug discovery, driving the development of compounds spanning antimalarials, antibacterials, and anticancer agents. The strategic incorporation of fluorine atoms, particularly via 3-fluorophenyl modifications at specific quinoline positions, has emerged as a powerful approach to enhance pharmacokinetic and pharmacodynamic properties, exemplified by the 3-(3-fluorophenyl)quinoline motif [5] [7].
The medicinal journey of quinoline derivatives began with the serendipitous discovery of quinine's antimalarial properties in the 17th century. This natural alkaloid laid the foundation for systematic structural exploration. The first major synthetic breakthrough came with nalidixic acid (1962), a naphthyridine derivative (structurally related to quinolines) exhibiting Gram-negative antibacterial activity through DNA gyrase inhibition. This discovery validated quinoline-based scaffolds as viable platforms for antibiotic development. The subsequent introduction of a fluorine atom at the C-6 position in the 1980s marked a revolutionary advance, giving rise to the fluoroquinolone (FQ) antibiotic class. Fluorination dramatically enhanced potency, broadened the spectrum of activity, and improved pharmacokinetics. Ciprofloxacin (1987) became a paradigm-shifting FQ, demonstrating efficacy against challenging pathogens like Pseudomonas aeruginosa [3].
The evolution continued with successive "generations" characterized by strategic structural refinements. Third-generation FQs (e.g., levofloxacin, 1994) improved anti-Gram-positive activity, while fourth-generation representatives (e.g., moxifloxacin, 1995) added potent activity against anaerobes and exhibited prolonged half-lives. Beyond antibacterials, the late 1990s and early 2000s witnessed the approval of novel quinoline-based agents for diverse indications. Besifloxacin (2009) and delafloxacin (2017) emerged as potent topical and systemic antibacterials, respectively, addressing resistant infections. Nadifloxacin (approved in Japan 1993, EMA 2000) exemplifies a fluorinated quinoline (7-fluorine) developed specifically for topical treatment of acne vulgaris, leveraging its potent activity against Propionibacterium acnes [3]. Concurrently, research expanded into anticancer applications, with fluorinated quinoline complexes demonstrating significant cytotoxicity. This historical trajectory underscores the continuous innovation in quinoline derivatization, where strategic modifications, particularly fluorination, have repeatedly yielded clinically valuable agents with enhanced target affinity and optimized physicochemical profiles.
Table 1: Key Milestones in Quinoline-Based Drug Development with Fluorinated Examples
Approx. Year | Compound | Class/Generation | Key Therapeutic Use | Fluorine Position(s) | Significance |
---|---|---|---|---|---|
1962 | Nalidixic Acid | 1st Gen Quinolone | Urinary Tract Infections | None | First synthetic quin(ol)one antibacterial |
1982 | Ofloxacin | 2nd Gen Fluoroquinolone | Broad-spectrum antibacterial | C6 | Early fluoroquinolone with chiral center |
1987 | Ciprofloxacin | 2nd Gen Fluoroquinolone | Broad-spectrum (incl. Pseudomonas) | C6 | Benchmark fluoroquinolone |
1993/2000 | Nadifloxacin | - | Topical treatment of acne | C7 | Potent anti-P. acnes activity |
1994 | Levofloxacin | 3rd Gen Fluoroquinolone | Broad-spectrum, enhanced Gram+ coverage | C6 (Chiral L-isomer of ofloxacin) | Improved pharmacokinetics/safety |
1995 | Moxifloxacin | 4th Gen Fluoroquinolone | Broad-spectrum (incl. anaerobes), Resp. Inf. | C6, C8-methoxy | Enhanced anaerobic activity, long half-life |
2009 | Besifloxacin | Fluoroquinolone | Topical ophthalmic infections | C8 | Designed for topical ocular use |
2017 | Delafloxacin | Anionic Fluoroquinolone | Acute bacterial skin/skin structure inf. | C6, C8 | Enhanced Gram+ and anaerobic activity, acidic nature |
- | 3-(3-Fluorophenyl)quinoline | Experimental Pharmacophore | Under investigation (e.g., anticancer) | Meta-position of phenyl ring | Model compound for SAR studies |
The strategic incorporation of fluorine atoms and fluorine-containing groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine exerts its profound influence through a constellation of unique physicochemical properties: its small atomic radius (comparable to hydrogen and oxygen), exceptional electronegativity (Pauling scale: 4.0), and the high bond dissociation energy of the C-F bond (~109 kcal/mol for aryl C-F). When incorporated as a 3-fluorophenyl substituent on the quinoline core, these properties translate into several critical bioactivity-enhancing effects:
Metabolic Stabilization: The 3-fluorophenyl group significantly impedes oxidative metabolism by cytochrome P450 enzymes, particularly hydroxylation at adjacent positions on the phenyl ring or the quinoline nucleus. While fluorine's strong -I effect deactivates ortho/para positions on the phenyl ring towards electrophilic attack, the meta position (as in 3-fluorophenyl) offers a subtle balance. It avoids the strong electron-withdrawing effect that would dominate at para, yet still provides sufficient electronic perturbation and steric hindrance to shield nearby metabolic soft spots. This meta-fluorination strategy extends the compound's plasma half-life (t½) and reduces clearance rates, as observed in pharmacokinetic studies of related fluorinated quinolines [7] [9] [10]. This contrasts with para-fluorination, which primarily exerts electronic deactivation, and ortho-fluorination, which adds steric bulk.
Modulation of Lipophilicity and Bioavailability: The C-F bond is more lipophilic than the C-H bond. Introducing a 3-fluorophenyl substituent strategically increases the overall log P (partition coefficient) of the quinoline molecule. This enhanced lipophilicity generally favors passive membrane permeation, improving cellular uptake and access to intracellular targets. Furthermore, the fluorine atom can participate in lipophilic interactions with hydrophobic binding pockets in target proteins, contributing to binding affinity. Computational studies comparing phenyl- and 3-fluorophenyl-substituted quinolines consistently show a measurable increase in calculated log P for the fluorinated analogue [7] [16] [10].
Electronic Effects and Target Affinity: The strong -I effect of the fluorine atom on the 3-fluorophenyl ring withdraws electron density. This effect can be transmitted inductively to the quinoline nitrogen, subtly modulating its basicity (pKa), or can directly influence the electronic character of the entire fused ring system. These changes can optimize electrostatic complementarity with the target binding site. For instance, the altered dipole moment and electron distribution can enhance hydrogen bonding, dipole-dipole interactions, or cation-π interactions with key amino acid residues. Molecular modeling and docking studies of compounds like 3-(3-fluorophenyl)quinoline often reveal distinct binding poses and interaction energies compared to their non-fluorinated counterparts, attributable to these electronic perturbations [6] [7] [10].
Conformational Influence: While less pronounced than with ortho-substitution, the fluorine atom in the meta-position can still exert subtle steric and electrostatic influences on the rotational freedom of the phenyl ring relative to the quinoline plane. This can favor bioactive conformations or disfavor metabolically vulnerable ones. The ortho-F...H interactions with neighboring protons on the quinoline or the phenyl ring itself can impose slight conformational preferences.
Table 2: Structure-Activity Relationship (SAR) of 3-(3-Fluorophenyl)quinoline Modifications
Modification Site | Structural Change | Impact on Properties/Bioactivity | Rationale |
---|---|---|---|
Quinoline Core | Position 2 | ||
R=H vs Alkyl (e.g., CH₃, cyclopropyl) | ↑ Metabolic stability (alkyl), ↑ Gram- coverage (cyclopropyl) | Blocks metabolic oxidation site at C2; cyclopropyl enhances DNA gyrase affinity in FQs | |
Position 4 | |||
R=H vs Aryl (e.g., Ph, 4-F-Ph) | ↑ Potency (antimicrobial, anticancer); Alters electronic profile | Extends conjugation; provides additional π-stacking/hydrophobic interaction site | |
Position 6/7/8 | |||
Introduction of F at C6/C8 | ↑↑ Potency & spectrum (FQ antibiotics); Alters photophysical properties (sensors) | Directly enhances DNA gyrase binding (FQs); Strong electronic effect on core π-system | |
OCH₃ at C7 | ↑ Anaerobic activity; ↑ Half-life (reduced metabolism) | Steric/electronic block of metabolism; Alters target interaction profile | |
3-Fluorophenyl Group | Fluorine Position | ||
Meta (3-F) vs Ortho (2-F) | Balanced electronic effect & metabolic stability; Less steric hindrance than ortho | Ortho-F can cause excessive steric distortion; Meta-F offers optimal metabolic resistance without distortion | |
Meta (3-F) vs Para (4-F) | Reduced electron-withdrawing strength vs para; Different conformational/dipolar profile | Para-F exerts strongest -I effect, significantly lowering pKa; Meta-F offers distinct dipole orientation | |
Phenyl Ring Substituents | |||
Additional F (e.g., 3,5-diF) | ↑ Lipophilicity; Potential ↑ Metabolic stability; May ↓ Solubility | Increased fluorine content enhances stability/log P; Can introduce excessive lipophilicity | |
Electron-donating (e.g., 3-OMe) | ↓ Metabolic stability; Altered electronic profile; Potential ↓ Target affinity | Counteracts F's -I effect; Creates metabolic soft spot (O-demethylation) | |
Electron-withdrawing (e.g., 3-CF₃) | ↑↑ Lipophilicity; Stronger electronic perturbation; Potential ↑ Target affinity or ↑↓ Solubility | Synergistic electronic effect with F; Significant steric bulk/rotational symmetry | |
Linkage/Scaffold | Direct attachment vs Linker (e.g., CH₂, O) | Alters flexibility, conformation, electronic coupling | Linkers can modulate distance/dihedral angle between rings; Affect bioavailability |
Fusion into polyheterocycles (e.g., Imidazo[1,5-a]pyridines) | Can ↑↑ Anticancer activity (Cu/Zn complexes); Alters photophysics | Creates rigid structures for metal chelation; Extends π-system |
Beyond the foundational effects, the 3-fluorophenyl group presents a unique steric and electronic profile compared to other fluorinated isomers. Unlike the para-fluorophenyl group, which strongly withdraws electrons through resonance, the meta-fluorine exerts primarily an inductive effect (-I), resulting in a less dramatic reduction in the electron density of the quinoline core. This can be advantageous when excessive electron withdrawal is detrimental to target binding or cellular uptake. Compared to the ortho-fluorophenyl group, the meta-isomer imposes less steric hindrance near the quinoline-phenyl bond, allowing for greater conformational flexibility. However, it's crucial to note potential liabilities. While generally stable, the C-F bond, particularly if activated (e.g., benzylic to quinoline), can be susceptible to nucleophilic displacement by biological thiols like glutathione (GSH) or enzymatic processes leading to defluorination, releasing fluoride ion (F⁻). Chronic exposure to high levels of F⁻ can potentially lead to skeletal fluorosis, although this risk is typically low with well-designed pharmaceuticals at therapeutic doses. Instability can also arise if the 3-fluorophenylquinoline structure incorporates other inherently reactive motifs, such as α-fluoro carbonyls susceptible to elimination (HF loss) or groups facilitating intramolecular displacement [9].
The 3-(3-fluorophenyl)quinoline motif itself serves as a critical structural probe and intermediate. Its synthesis, often achieved via Suzuki-Miyaura coupling between 3-quinolineboronic acid (or halide) and 3-fluorophenylboronic acid (or halide), or via Friedländer condensation using 2-aminobenzophenones bearing the 3-fluorophenyl group, is well-established. Characterization relies heavily on advanced spectroscopic techniques. ¹⁹F NMR provides a direct signature, with the fluorine resonance typically appearing in a characteristic region (e.g., ~ -115 to -120 ppm for meta-fluorophenyl attached to quinoline, solvent-dependent). X-ray crystallography reveals precise geometric details, such as the dihedral angle between the quinoline and the 3-fluorophenyl ring (often between 45-60°), confirming the lack of coplanarity and the potential for C-F···π interactions or C-H···F hydrogen bonds in the solid state, which can influence packing and stability [4] [6] [8]. UV-Vis spectroscopy shows absorption bands sensitive to the substituent pattern; introducing the 3-fluorophenyl group usually causes a bathochromic shift (red shift) compared to unsubstituted quinoline due to extended conjugation and the electron-withdrawing effect, with λ_max often observed between 320-350 nm depending on the solvent polarity. Fluorescence emission is also modulated, with quantum yields and Stokes shifts varying significantly based on the specific substitution pattern and the environment [6].
Table 3: Analytical Characterization Data for 3-(3-Fluorophenyl)quinoline and Related Compounds
Analytical Method | Key Observations for 3-(3-Fluorophenyl)quinoline & Derivatives | Significance/Interpretation |
---|---|---|
¹⁹F NMR | Chemical Shift (δ): Typically ~ -115 to -120 ppm (vs CFCl₃) in common solvents (CDCl₃, DMSO-d6). Significant solvent dependence observed. | Confirms presence of aromatic F; Shift sensitive to electronic environment/conformation. Meta-substitution signature. |
¹H NMR | Complex aromatic pattern (7.5-9.0 ppm); Distinctive coupling patterns for H2/H8 quinoline protons; Protons ortho to F on phenyl ring (~7.2-7.5 ppm, J~8Hz). | Verifies structure; Identifies positions; Coupling constants confirm substitution pattern. |
X-ray Crystallography | Dihedral Angle (Quinoline-Phenyl): ~45-60°; C-F···π distances: ~3.4-3.6 Å; Intramolecular C-H···F: ~2.5-2.7 Å possible; Bond lengths: Caryl-F ~1.35 Å. | Reveals 3D structure, conformation, packing forces (C-F···π, C-H···F interactions crucial for solid-state stability). |
UV-Vis Spectroscopy | λ_max (MeOH/CH₃CN): Often 320-350 nm (π→π* transition); Red shift vs quinoline or phenylquinoline; Solvatochromism observed. | Indicates extended conjugation/electronic perturbation by F; Characteristic absorption profile. |
Fluorescence Spectroscopy | Emission λ_em: Varies widely (380-500 nm) based on substituents; Quantum Yield (Φ): Can range from low (<0.1) to moderate (~0.5); Stokes shift sensitive to solvent polarity. | Useful for sensing/probing applications; Indicates intramolecular charge transfer (ICT) character influenced by F. |
Mass Spectrometry (ESI/MS) | Strong [M+H]⁺ peak; Characteristic isotopic pattern for F (single major peak); Fragments: loss of HF, cleavage between rings. | Confirms molecular mass; Detects decomposition pathways (e.g., HF loss). |
IR Spectroscopy | Aromatic C-H stretch ~3000-3100 cm⁻¹; C=C/C=N stretch ~1500-1600 cm⁻¹; Aryl C-F stretch: ~1220-1280 cm⁻¹ (strong). | Confirms functional groups; Characteristic C-F vibration. |
The 3-(3-fluorophenyl)quinoline scaffold demonstrates significant promise in diverse therapeutic areas. In oncology, its metal complexes, particularly with Cu(II) and Zn(II), exhibit potent cytotoxicity. For instance, complexes where the ligand contains the 3-(3-fluorophenyl) motif chelated via N atoms (e.g., from imidazo[1,5-a]pyridine fused systems) show IC₅₀ values in the low micromolar range (18-68 µM) against various cancer cell lines (e.g., Hep-G2, A549, MCF7), often surpassing cisplatin in efficacy for specific lines. The fluorine substituent is postulated to enhance cellular uptake and potentially modulate target interactions [8]. In antimicrobial research, while not a frontline FQ itself, the 3-(3-fluorophenyl) group is a valuable component in novel quinoline derivatives targeting DNA gyrase/topoisomerase IV or exploring novel mechanisms. Its role in optically active materials is also notable; incorporation into dyes like pyrazolo[3,4-b]quinolines (e.g., PQF1, PQF3, PQF4) leverages fluorine's influence on HOMO/LUMO energy levels, leading to tunable absorption/emission profiles and enhanced thermal/oxidative stability, making them suitable for OLEDs or sensors [6]. Furthermore, computational (in silico) studies highlight its potential in antiviral discovery, particularly for targets like the SARS-CoV-2 Spike-ACE2 complex or TMPRSS2 protease, where fluorinated quinolines can exhibit favorable docking energies [2]. The ongoing exploration of this versatile pharmacophore continues to drive innovation in drug discovery and materials science.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9